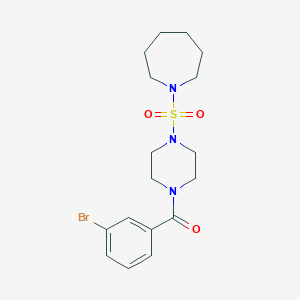
(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. This compound is also known as BRL-15572 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
作用機序
Target of Action
The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it’s involved in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of 2-AG. This results in an increase in the levels of 2-AG, which can then activate cannabinoid receptors .
Biochemical Pathways
The inhibition of MAGL leads to an increase in the levels of 2-AG, which is a signaling molecule in the endocannabinoid system (ECS). The ECS is involved in a variety of physiological processes, including pain sensation, mood, and memory . By increasing the levels of 2-AG, the compound can modulate the activity of the ECS and its downstream effects .
Pharmacokinetics
The compound’s ability to inhibit magl in a reversible manner suggests that it may have a favorable pharmacokinetic profile .
Result of Action
The compound’s action results in an increase in the levels of 2-AG, leading to the activation of cannabinoid receptors. This can have various effects at the molecular and cellular level, depending on the specific tissues and cells involved . For example, in cancer cells, the activation of cannabinoid receptors has been shown to inhibit cell proliferation and induce apoptosis .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s interaction with its target .
実験室実験の利点と制限
One advantage of using BRL-15572 in laboratory experiments is its selectivity for the 5-HT6 receptor. This allows for more precise and targeted studies of the receptor's function. However, one limitation of using BRL-15572 is its potential off-target effects. Further research is needed to fully understand the potential off-target effects of BRL-15572.
将来の方向性
There are several future directions for research on BRL-15572. One area of research could focus on the potential use of BRL-15572 in the treatment of psychiatric disorders, such as anxiety and depression. Another area of research could focus on the potential use of BRL-15572 in the treatment of neuropathic pain. In addition, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of BRL-15572.
Conclusion:
In conclusion, BRL-15572 is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. Its synthesis method involves the reaction of 3-bromobenzyl chloride with piperazine and azepane-1-sulfonyl chloride. BRL-15572 has been studied for its potential use in the treatment of various diseases, including anxiety, depression, and neuropathic pain. Its mechanism of action involves selective antagonism of the 5-HT6 receptor. BRL-15572 has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of BRL-15572 and its potential off-target effects.
合成法
The synthesis of BRL-15572 involves the reaction of 3-bromobenzyl chloride with piperazine in the presence of sodium hydride to form 1-(3-bromobenzyl)piperazine. The resulting compound is then reacted with azepane-1-sulfonyl chloride in the presence of triethylamine to form (4-(azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone (BRL-15572) (1).
科学的研究の応用
BRL-15572 has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models (2). BRL-15572 has also been studied for its potential use in the treatment of neuropathic pain (3). In addition, BRL-15572 has been shown to have antipsychotic effects in animal models (4).
特性
IUPAC Name |
[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3S/c18-16-7-5-6-15(14-16)17(22)19-10-12-21(13-11-19)25(23,24)20-8-3-1-2-4-9-20/h5-7,14H,1-4,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPLDNWWVVPXQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

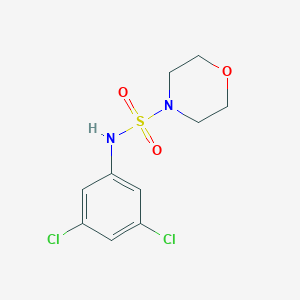
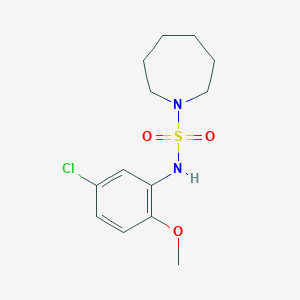
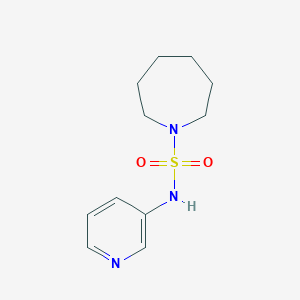
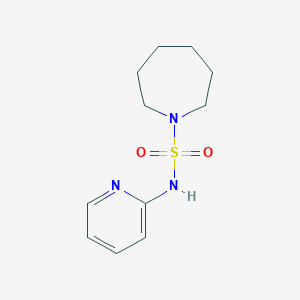
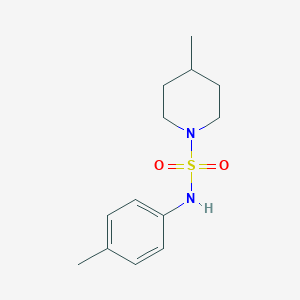
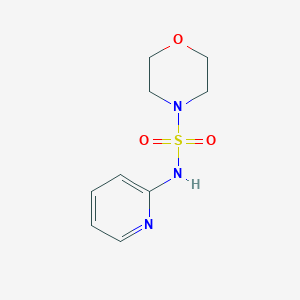
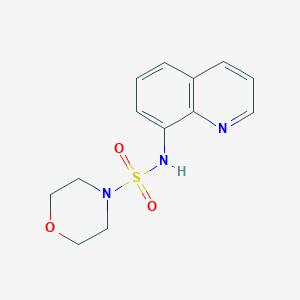
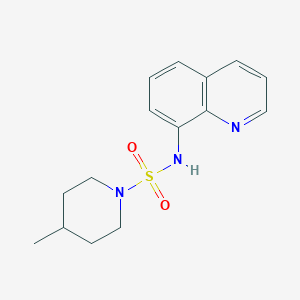

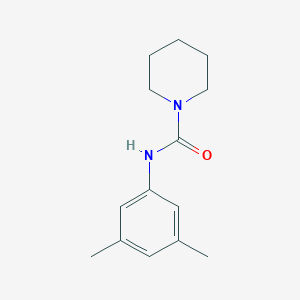
![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497088.png)

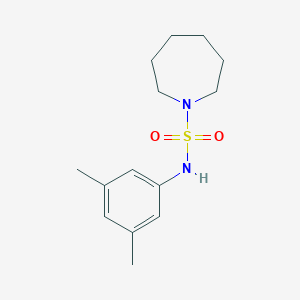
![1-(Mesitylsulfonyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B497092.png)